5-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide
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Overview
Description
5-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core substituted with methoxy, dimethyl, and indole groups, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic aromatic substitution (SNAr) reactions using trifluoromethoxybenzene derivatives.
Sulfonamide Formation: The benzenesulfonamide core is introduced by reacting the indole derivative with benzenesulfonyl chloride under basic conditions.
Methoxy and Dimethyl Substitutions: These groups are typically introduced through electrophilic aromatic substitution reactions using methoxy and methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonamide group could produce the corresponding amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonamides and indole derivatives in various chemical reactions.
Biology
Biologically, 5-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is investigated for its potential as a bioactive molecule. Its structural similarity to certain natural products and pharmaceuticals makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Sulfonamides are known for their antibacterial properties, and the indole moiety is a common feature in many bioactive compounds, suggesting possible applications in treating infections or other diseases.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the indole moiety can interact with various receptors and proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2,4-dimethylbenzenesulfonamide: Lacks the indole moiety, making it less complex and potentially less bioactive.
2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-methoxy-2,4-dimethyl-N-{2-[1H-indol-3-yl]ethyl}benzenesulfonamide: Lacks the trifluoromethoxy group, which could influence its chemical properties and interactions.
Properties
Molecular Formula |
C21H23F3N2O4S |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-methoxy-2,4-dimethyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H23F3N2O4S/c1-12-9-13(2)20(11-19(12)29-4)31(27,28)25-8-7-16-14(3)26-18-6-5-15(10-17(16)18)30-21(22,23)24/h5-6,9-11,25-26H,7-8H2,1-4H3 |
InChI Key |
LLISUKGKAIZCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)C |
Origin of Product |
United States |
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